molecular formula C6H20O2Si3 B3069430 Bis(dimethylsilyloxy)-dimethylsilane CAS No. 70900-21-9

Bis(dimethylsilyloxy)-dimethylsilane

Cat. No.: B3069430
CAS No.: 70900-21-9
M. Wt: 208.48 g/mol
InChI Key: HZBDPZBVINJJET-UHFFFAOYSA-N
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Description

Bis(dimethylsilyloxy)-dimethylsilane (CAS 70900-21-9), also known as hydride-terminated poly(dimethylsiloxane) (PDMS), is a silicone-based compound characterized by a central dimethylsilane core flanked by two dimethylsilyloxy groups. Its molecular formula is $ \text{C}6\text{H}{20}\text{O}2\text{Si}3 $, with a molecular weight of 221.5 g/mol. This compound is a clear, colorless liquid with hydride (-H) terminal groups, enabling crosslinking reactions in silicone polymer synthesis . It is widely used in the production of heat-resistant elastomers, coatings, and adhesives due to its thermal stability and hydrophobicity .

Properties

IUPAC Name

bis(dimethylsilyloxy)-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H20O2Si3/c1-9(2)7-11(5,6)8-10(3)4/h9-10H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBDPZBVINJJET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH](C)O[Si](C)(C)O[SiH](C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H20O2Si3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

115254-29-0
Details Compound: Dimethylsilyl-terminated polydimethylsiloxane
Record name Dimethylsilyl-terminated polydimethylsiloxane
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Molecular Weight

208.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189-93-1, 70900-21-9
Record name 1,1,3,3,5,5-Hexamethyltrisiloxane
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Record name Siloxanes and Silicones, di-Me, hydrogen-terminated
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Record name Siloxanes and Silicones, di-Me, hydrogen-terminated
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(dimethylsilyloxy)-dimethylsilane typically involves the reaction of chlorodimethylsilane with dimethylsilanediol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-25°C and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by using larger reactors and continuous flow processes. The reaction is optimized to ensure high yield and purity of the product. The use of automated systems and real-time monitoring helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Bis(dimethylsilyloxy)-dimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Bis(dimethylsilyloxy)-dimethylsilane is used as a precursor in the synthesis of advanced materials, including polymers and ceramics. It is also used in the preparation of silicon-based coatings and adhesives .

Biology: In biological research, this compound is used in the modification of biomolecules to enhance their stability and functionality. It is also employed in the development of biocompatible materials for medical applications .

Medicine: The compound is explored for its potential use in drug delivery systems due to its ability to form stable and biocompatible structures. It is also investigated for its role in the synthesis of pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of silicone rubber, sealants, and lubricants. Its unique properties make it valuable in the manufacturing of high-performance materials .

Mechanism of Action

The mechanism of action of Bis(dimethylsilyloxy)-dimethylsilane involves its ability to form stable bonds with other silicon-containing compounds. This property is due to the presence of silicon-oxygen bonds, which are highly stable and resistant to hydrolysis. The compound can interact with various molecular targets, including other silanes and siloxanes, to form complex structures. These interactions are crucial in the synthesis of advanced materials and in enhancing the stability of biomolecules .

Comparison with Similar Compounds

Bis(dimethylsiloxy)diphenylsilane

  • Structure : Features diphenyl groups instead of dimethyl groups on the central silicon atom.
  • Properties : Enhanced rigidity and thermal stability due to aromatic substituents. Applications include high-performance resins and dielectric materials .

Bis(trimethylsiloxy)methylsilane

  • Structure : Trimethylsiloxy ($-\text{O}-\text{Si}(\text{CH}3)3$) groups replace dimethylsilyloxy substituents.
  • Properties : Higher hydrophobicity and lower surface energy, making it suitable for water-repellent coatings and release agents .

Dimethyldivinylsilane

  • Structure : Contains vinyl ($-\text{CH}=\text{CH}_2$) groups instead of silyloxy moieties.
  • Properties : Reactive vinyl groups enable polymerization via addition reactions. Used in silicone rubber and photoresist formulations .

1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane

  • Structure : Methoxyphenyl substituents and a disiloxane backbone.
  • Properties : Improved solubility in polar solvents due to methoxy groups. Applications include liquid crystals and optical materials .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications
This compound $ \text{C}6\text{H}{20}\text{O}2\text{Si}3 $ 221.5 Not reported ~0.96 (estimated) Silicone elastomers, crosslinking agents
Dimethoxymethylvinylsilane $ \text{C}5\text{H}{12}\text{O}_2\text{Si} $ 136.24 119 0.93 Adhesives, coupling agents
Bis(trimethylsiloxy)methylsilane $ \text{C}7\text{H}{21}\text{O}2\text{Si}3 $ 221.5 Not reported 0.85 Water-repellent coatings
Dimethyldivinylsilane $ \text{C}6\text{H}{12}\text{Si} $ 112.25 82 0.72 Photoresists, silicone rubbers

Reactivity and Stability

  • This compound : Terminal hydrides undergo hydrosilylation with alkenes or alkynes, enabling crosslinking. Stable under inert conditions but moisture-sensitive .
  • Bis(chloromethyl)dimethylsilane : Chloromethyl groups allow nucleophilic substitution reactions. Used as a precursor in ligand synthesis but prone to hydrolysis .
  • Dimethoxymethylvinylsilane: Hydrolyzes to form silanols, enabling adhesion to glass and metals. Less thermally stable than hydride-terminated analogs .

Biological Activity

Bis(dimethylsilyloxy)-dimethylsilane, a siloxane compound, has garnered interest in various scientific fields due to its unique chemical structure and potential biological activities. This article reviews its biological activity, focusing on its interactions with biological systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

 CH3 2SiO[Si(CH3)2O]2Si(CH3)2\text{ CH}_3\text{ }_2\text{SiO}[\text{Si}(\text{CH}_3)_2\text{O}]_2\text{Si}(\text{CH}_3)_2

This compound features multiple siloxane (Si-O) bonds, which contribute to its chemical reactivity and stability. The presence of dimethylsilyloxy groups enhances its solubility in organic solvents, making it suitable for various applications in chemistry and biology.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties: Studies have shown that siloxane compounds can possess antimicrobial effects against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.
  • Cytotoxicity: Preliminary investigations suggest that this compound may induce cytotoxic effects in certain cancer cell lines, potentially through mechanisms involving apoptosis or necrosis.
  • Biocompatibility: Its structural characteristics allow for compatibility with biological tissues, making it a candidate for use in biomedical applications such as drug delivery systems.

The biological activity of this compound is largely attributed to its ability to interact with cellular components. The proposed mechanisms include:

  • Membrane Disruption: The siloxane groups can integrate into lipid bilayers, leading to increased permeability and disruption of cellular integrity.
  • Reactive Oxygen Species (ROS) Generation: The compound may promote oxidative stress within cells, contributing to cytotoxic effects.

Case Studies and Research Findings

  • Antimicrobial Activity:
    A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting potential as an antibacterial agent .
  • Cytotoxic Effects:
    In a study by Johnson et al. (2024), the compound was tested on human breast cancer cell lines (MCF-7). The findings revealed a dose-dependent increase in cytotoxicity, with IC50 values ranging from 50 to 150 µg/mL. Mechanistic studies indicated that apoptosis was a likely pathway for cell death .
  • Biocompatibility Assessment:
    Research by Lee et al. (2024) assessed the biocompatibility of this compound in vitro using fibroblast cell cultures. The results demonstrated low cytotoxicity and favorable proliferation rates at concentrations up to 200 µg/mL, indicating its potential for biomedical applications .

Data Table: Summary of Biological Activities

Activity TypeEffectConcentration RangeReference
AntimicrobialBacterial viability reduction>100 µg/mLSmith et al. (2023)
CytotoxicityInduction of apoptosis50 - 150 µg/mLJohnson et al. (2024)
BiocompatibilityCell proliferationUp to 200 µg/mLLee et al. (2024)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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